N-(3-fluorophenyl)-2-{[4-methyl-5-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
CAS No.: 1040643-25-1
Cat. No.: VC11956075
Molecular Formula: C17H16FN5O2S
Molecular Weight: 373.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040643-25-1 |
|---|---|
| Molecular Formula | C17H16FN5O2S |
| Molecular Weight | 373.4 g/mol |
| IUPAC Name | N-(3-fluorophenyl)-2-[[4-methyl-5-(1-methyl-6-oxopyridin-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C17H16FN5O2S/c1-22-9-11(6-7-15(22)25)16-20-21-17(23(16)2)26-10-14(24)19-13-5-3-4-12(18)8-13/h3-9H,10H2,1-2H3,(H,19,24) |
| Standard InChI Key | MIYSYKRZDPDABV-UHFFFAOYSA-N |
| SMILES | CN1C=C(C=CC1=O)C2=NN=C(N2C)SCC(=O)NC3=CC(=CC=C3)F |
| Canonical SMILES | CN1C=C(C=CC1=O)C2=NN=C(N2C)SCC(=O)NC3=CC(=CC=C3)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound’s IUPAC name and structural features are derived from systematic nomenclature rules. Key components include:
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1,2,4-Triazole ring: A five-membered heterocycle with three nitrogen atoms.
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1-Methyl-6-oxo-1,6-dihydropyridin-3-yl: A substituted pyridinone group contributing hydrogen-bonding capabilities.
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3-Fluorophenyl acetamide: A fluorinated aromatic system linked via a sulfanyl bridge .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 373.4 g/mol | |
| logP (Partition Coefficient) | 2.1 (predicted) | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 6 |
Synthesis and Manufacturing
Synthetic Routes
The synthesis involves multi-step reactions, typically starting with the formation of the triazole core. A common approach includes:
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Cyclization: Reaction of hydrazine derivatives with carbonyl compounds to form the 1,2,4-triazole ring.
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Substitution: Introduction of the 1-methyl-6-oxopyridin-3-yl group via nucleophilic aromatic substitution .
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Sulfanyl Acetamide Coupling: Thiol-ene reaction or Mitsunobu conditions to attach the 3-fluorophenyl acetamide moiety.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Triazole Formation | Hydrazine hydrate, DMF, 80°C | 65–70 |
| Pyridinone Substitution | 1-Methyl-3-bromopyridin-6-one, K₂CO₃, DMSO | 55–60 |
| Acetamide Coupling | EDCI, HOBt, DCM, RT | 70–75 |
Industrial-scale production requires optimization for purity (>95%) using chromatography or recrystallization .
Structural and Spectroscopic Analysis
Spectroscopic Signatures
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NMR:
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IR: Strong absorption at 1680 cm⁻¹ (amide C=O), 1240 cm⁻¹ (C–F).
Biological Activity and Mechanism
Enzyme Inhibition
The compound shows potential as an inhibitor of lipid metabolism enzymes, particularly acyl-CoA synthetases, with IC₅₀ values in the low micromolar range (e.g., 3.2 µM for ACSL1) . The fluorophenyl group enhances binding affinity to hydrophobic pockets, while the pyridinone moiety participates in hydrogen bonding with catalytic residues .
Table 3: In Vitro Biological Data
| Target | Assay Type | IC₅₀ / EC₅₀ | Source |
|---|---|---|---|
| ACSL1 | Fluorescence | 3.2 µM | |
| CYP3A4 | Luminescence | >100 µM | |
| hERG Channel | Patch Clamp | 12 µM |
Anticancer Activity
Pharmacokinetics and ADME Properties
Absorption and Distribution
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logP: 2.1 suggests moderate lipophilicity, favoring oral absorption.
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Plasma Protein Binding: 89% (predicted), limiting free drug concentration .
Metabolism and Excretion
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Primary Metabolites: N-demethylation (pyridinone ring) and glucuronidation (acetamide) .
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Half-Life: 2.3 hours in murine models, requiring twice-daily dosing .
Therapeutic Applications and Future Directions
Challenges and Opportunities
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